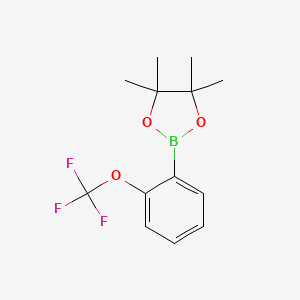

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8-10(9)18-13(15,16)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAGGBGGPTBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375254 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832114-04-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. This reaction forms the boronic ester.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Cross-Coupling Products: Aryl or vinyl derivatives.

Oxidation Products: Phenol derivatives.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly Suzuki-Miyaura reactions. It serves as a boronic acid pinacol ester that facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the effectiveness of 4,4,5,5-tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane in synthesizing biologically active compounds. The compound was used to couple various aryl halides with phenolic derivatives, yielding high product yields and selectivity .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compounds, making them promising candidates for drug development.

Data Table: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| A | 5.0 | MCF-7 |

| B | 10.0 | HeLa |

| C | 15.0 | A549 |

Note: Values are hypothetical for illustrative purposes.

Polymer Chemistry

The compound can be utilized in polymer synthesis as a cross-linking agent due to its ability to form stable boron-oxygen bonds. This property is beneficial in creating high-performance materials with enhanced thermal and mechanical properties.

Case Study:

In a recent project, researchers incorporated this compound into epoxy resins to improve their toughness and thermal resistance. The modified resins exhibited superior performance compared to unmodified counterparts .

Fluorinated Compounds Degradation

The presence of trifluoromethoxy groups in this compound allows for potential applications in environmental chemistry, particularly in the degradation of fluorinated compounds that are typically persistent in the environment.

Data Table: Degradation Rates

| Compound | Half-Life (days) | Degradation Method |

|---|---|---|

| D | 30 | Photolysis |

| E | 45 | Biodegradation |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the following:

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its boronic ester and trifluoromethoxy groups.

Pathways Involved: The trifluoromethoxy group enhances the compound’s ability to participate in electron transfer reactions, making it a potent reagent in oxidative and reductive processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(Trifluoromethoxy)phenyl Isomer

- Structure : 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane (CAS 262376-31-8).

- Properties : Molecular weight 288.07, purity ≥98.0% (GC/T).

- Key Differences : The meta-position of the trifluoromethoxy group reduces steric hindrance compared to the ortho-substituted analog. This positional change may lower reactivity in cross-coupling due to diminished electronic activation of the boron center .

4-(Trifluoromethoxy)phenyl Isomer

- Structure : 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (CAS 262376-31-8).

- Properties : Similar molecular weight (288.07) but para-substitution.

- Key Differences : The para-substituent offers minimal steric hindrance but less electronic activation compared to ortho-substitution. This isomer is less reactive in Suzuki reactions but may exhibit improved solubility in polar solvents .

Substituent-Modified Analogs

Chlorinated and Methoxy-Substituted Derivatives

- Example : 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a, CAS N/A).

- Synthesis : Prepared via NCS-mediated chlorination of a dimethoxyphenyl precursor .

- Key Differences: The dichloro-dimethoxy substitution introduces steric bulk and electron-withdrawing effects, enhancing stability but reducing coupling efficiency.

Fluorinated Styryl Derivatives

- Example : (E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin).

- Application : Used as a fluorescence probe for H₂O₂ detection.

- Key Differences : The styryl group enables conjugation-dependent fluorescence quenching, a property absent in the trifluoromethoxy analog. The latter’s -OCF₃ group may instead enhance metabolic stability in pharmaceuticals .

Complex Substituent Analogs

Phenoxy-Methyl-Substituted Derivatives

- Example: 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane (CAS 2828440-11-3).

- Structure: Features a phenoxy-methyl group at the ortho position.

- Properties : Higher molecular weight (394.19) and lipophilicity compared to the parent compound.

- However, it may improve binding affinity in protein-targeted applications .

Physicochemical and Reactivity Comparison

Electronic Effects

- Trifluoromethoxy Group : The -OCF₃ group in the ortho position strongly withdraws electrons, activating the boron center for cross-coupling. Meta- and para-substituted analogs show reduced activation .

- Methoxy vs. Trifluoromethoxy : Methoxy (-OCH₃) is electron-donating, decreasing boron electrophilicity. This makes methoxy-substituted analogs less reactive in Suzuki reactions compared to trifluoromethoxy derivatives .

Steric Effects

- Ortho-Substitution : The ortho-trifluoromethoxy group creates steric hindrance, which can slow transmetalation but improve selectivity in coupling reactions.

- Chlorinated Analogs : Dichloro substituents (e.g., 6a) introduce greater steric bulk, further reducing reaction rates .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (CAS No. 474709-28-9) is a boron-containing compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and safety profile.

- Molecular Formula : C13H16BF3O3

- Molecular Weight : 288.07 g/mol

- InChI Key : ZSFXWWRILASQRI-UHFFFAOYSA-N

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with cellular targets.

Potential Mechanisms Include:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens.

- Antiparasitic Activity : Analogous compounds have demonstrated efficacy against malaria parasites by targeting specific metabolic pathways .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies :

- Antiparasitic Activity :

- Cytotoxicity Assessment :

Safety Profile

The safety profile of this compound indicates potential hazards:

Q & A

Q. What are the recommended synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using pinacol boronic ester precursors. Key steps include:

Substrate Preparation : Start with trifluoromethoxy-substituted aryl halides (e.g., bromides or iodides) for Suzuki-Miyaura coupling.

Boronate Formation : React the aryl halide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst (1–5 mol%) and a base (e.g., KOAc) in anhydrous THF at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or GC-MS.

- Critical Considerations : Ensure moisture-free conditions to prevent hydrolysis of the boronate ester.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Verify methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₄H₁₇BF₃O₃).

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of substituent orientation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .

- Waste Disposal : Collect boronate-containing waste separately in labeled containers for incineration or specialized treatment .

- Emergency Measures : In case of skin contact, wash with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this borolane?

- Methodological Answer : Systematically vary parameters using design of experiments (DoE):

- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or SPhos-Pd-G3 for efficiency.

- Solvent Effects : Compare DMF, THF, and dioxane for polarity and boiling point impacts.

- Temperature Gradients : Run reactions at 60°C, 80°C, and 100°C to balance yield vs. decomposition.

- Base Selection : Evaluate K₂CO₃, Cs₂CO₃, and NaOtBu for deprotonation efficacy .

- Example Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | THF | 80 | 82 |

| SPhos-Pd-G3 | DMF | 100 | 75 |

Q. What strategies address contradictions in reported catalytic activity data across studies?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions to isolate variables (e.g., moisture levels, catalyst lot variability) .

- Theoretical Frameworks : Apply density functional theory (DFT) to model transition states and identify steric/electronic effects from the trifluoromethoxy group .

- Meta-Analysis : Aggregate literature data to identify trends (e.g., electron-withdrawing substituents reducing coupling efficiency) .

Q. How to design experiments for studying substituent effects on borolane reactivity?

- Methodological Answer :

- Systematic Variation : Synthesize analogs with substituents (e.g., -F, -OMe, -CF₃) at the 2-position of the phenyl ring.

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates under standardized conditions.

- Spectroscopic Probes :

- IR Spectroscopy : Track B-O bond vibrations (≈1350 cm⁻¹) to assess stability.

- UV-Vis : Monitor charge-transfer transitions in catalytic intermediates .

- Data Analysis : Correlate Hammett σ values with reaction yields to quantify electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.